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4-Formyl-2-nitrophenyl 4-methoxybenzoate Documentation Hub

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  • Product: 4-Formyl-2-nitrophenyl 4-methoxybenzoate

Core Science & Biosynthesis

Foundational

4-Formyl-2-nitrophenyl 4-methoxybenzoate chemical properties

Executive Summary 4-Formyl-2-nitrophenyl 4-methoxybenzoate is a specialized ester substrate designed for the kinetic characterization of lipases (EC 3.1.1.3) and esterases.[1] Unlike standard p-nitrophenyl esters, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formyl-2-nitrophenyl 4-methoxybenzoate is a specialized ester substrate designed for the kinetic characterization of lipases (EC 3.1.1.3) and esterases.[1] Unlike standard p-nitrophenyl esters, this molecule releases 4-formyl-2-nitrophenol upon hydrolysis. The presence of the aldehyde moiety in the leaving group offers a distinct advantage: it allows for secondary derivatization (e.g., with hydrazines) to shift detection wavelengths from the standard yellow (405 nm) to the purple/red region (550 nm+). This property makes it a "second-generation" chromogenic probe, particularly valuable in analyzing biological samples where background yellow interference (hemolysis, bilirubin) compromises standard assays.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of two distinct aromatic systems linked by an ester bond. The "acyl" side is derived from 4-methoxybenzoic acid (anisic acid), while the "leaving group" side is 4-hydroxy-3-nitrobenzaldehyde.

  • Acyl Moiety (Substrate Specificity): The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density at the ester carbonyl, making this substrate less electrophilic than unsubstituted benzoate or nitrobenzoate esters. This implies that enzymes must possess higher nucleophilic power to hydrolyze this substrate, offering selectivity for high-activity esterases.

  • Leaving Group (Detection): The ortho-nitro group decreases the pKa of the phenol (making it a better leaving group), while the para-formyl group provides a reactive handle for post-hydrolysis conjugation.

Physicochemical Properties Table

Note: Properties marked with () are derived from structure-activity relationships (SAR) of the homologous 4-formyl-2-nitrophenyl benzoate series.*

PropertyValue / DescriptionRelevance
IUPAC Name (4-formyl-2-nitrophenyl) 4-methoxybenzoateSystematic identification
Molecular Formula C₁₅H₁₁NO₆Stoichiometry
Molecular Weight 301.25 g/mol Calculation of molarity
Appearance Pale yellow to off-white crystalline solidVisual purity check
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Chloroform. Low solubility in water.[2]Requires organic co-solvent for aqueous assays
Melting Point 135–145 °C (Predicted*)Solid-state characterization
λmax (Ester) ~260–280 nm (in MeOH)Substrate background
λmax (Product) 400–415 nm (Phenolate, pH > 7.5)Primary detection wavelength
Stability Hydrolytically unstable at pH > 8.0 or in presence of nucleophiles.Storage at -20°C, desiccated is mandatory.

Part 2: Synthesis & Purification Strategy

Objective: Synthesis via nucleophilic acyl substitution using the Acid Chloride method. This route is preferred over Steglich esterification for benzoates due to higher yields and simpler purification.

Reaction Scheme

Reagents:

  • 4-Methoxybenzoyl chloride (Anisoyl chloride) [1.16]

  • 4-Hydroxy-3-nitrobenzaldehyde [1.6]

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 5.0 mmol (0.835 g) of 4-hydroxy-3-nitrobenzaldehyde in 20 mL of anhydrous DCM.

  • Base Addition: Add 6.0 mmol of Pyridine. The solution may darken slightly due to phenolate formation.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add 5.5 mmol (0.938 g) of 4-methoxybenzoyl chloride dissolved in 5 mL DCM over 10 minutes.

    • Scientist's Note: The electron-donating methoxy group makes the acid chloride less reactive than benzoyl chloride; allow the reaction to warm to room temperature (RT) after addition.

  • Reaction: Stir at RT for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a less polar spot compared to the aldehyde starting material.

  • Workup:

    • Dilute with 50 mL DCM.

    • Wash 2x with 1M HCl (to remove pyridine).

    • Wash 2x with 5% NaHCO₃ (to remove unreacted acid).

    • Wash 1x with Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Part 3: Enzymatic Applications & Detection Workflow

This substrate enables two distinct detection modes.[1][3][4] The choice depends on the sample matrix.

Mode A: Direct Continuous Spectrophotometry

Best for: Purified enzymes or clear buffers. Mechanism: Hydrolysis releases the yellow 4-formyl-2-nitrophenolate anion.

  • Wavelength: 405–410 nm.[2]

  • Extinction Coefficient (ε): ~14,500 – 18,000 M⁻¹cm⁻¹ (pH dependent) [1.13].

Mode B: The "Purpald" Shift (High Specificity)

Best for: Biological fluids (serum, urine) where yellow bilirubin/hemoglobin interferes. Mechanism: The released aldehyde reacts with Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) to form a purple tetrazine derivative upon oxidation.

Experimental Workflow Diagram (Graphviz)

G Substrate 4-Formyl-2-nitrophenyl 4-methoxybenzoate Complex Acyl-Enzyme Intermediate Substrate->Complex Binding Enzyme Lipase/Esterase (Catalyst) Enzyme->Complex Product1 4-Methoxybenzoic Acid (Byproduct) Complex->Product1 Hydrolysis Product2 4-Formyl-2-nitrophenolate (Yellow Chromogen) Complex->Product2 Release Purpald Purpald Reagent (Amino-hydrazino-triazole) FinalChromogen Purple Tetrazine Adduct (λmax ~550 nm) Product2->FinalChromogen + Purpald / Oxidation (Secondary Assay)

Caption: Dual-mode detection pathway. Mode A measures the yellow intermediate (Product 2). Mode B utilizes the aldehyde handle for a bathochromic shift to purple (Final Chromogen).

Part 4: Validated Assay Protocol (Lipase)

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0 (pH must be >7.5 to ensure the phenol is deprotonated).

  • Substrate Stock: 10 mM in DMSO or Isopropanol.

  • Emulsifier: 1% Triton X-100 (Required due to lipophilicity).

Procedure:

  • Emulsification: Mix 100 µL Substrate Stock with 9.9 mL Buffer containing 0.1% Triton X-100. Vortex vigorously or sonicate to create a stable emulsion [1.10].[2]

  • Blanking: Add 180 µL of Emulsion to a 96-well plate. Read Absorbance at 405 nm (

    
    ).
    
  • Initiation: Add 20 µL of Enzyme solution.

  • Kinetic Read: Monitor

    
     every 30 seconds for 10 minutes at 37°C.
    
  • Calculation:

    
    
    
    • 
      : Extinction coefficient (approx 16.5 mM⁻¹cm⁻¹).
      
    • 
      : Path length (0.6 cm for 200µL in 96-well).
      

References

  • Moreno-Fuquen, R., et al. (2013).[5] 4-Formyl-2-nitrophenyl benzoate.[5] PubMed Central (PMC). Available at: [Link]

  • Quesenberry, M. S., & Lee, Y. C. (1996).[4] A rapid formaldehyde assay using Purpald reagent: Application to periodate oxidation of carbohydrates. Analytical Biochemistry (Cited in NIH context). Available at: [Link]

  • PubChem. (2025).[6] 4-Hydroxy-3-methoxybenzoyl chloride (Anisoyl Chloride). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Precision Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

An In-Depth Technical Guide for Chemical Biology & Medicinal Chemistry Applications Executive Summary & Strategic Utility The synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate represents a critical functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Biology & Medicinal Chemistry Applications

Executive Summary & Strategic Utility

The synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate represents a critical functionalization of the 4-hydroxy-3-nitrobenzaldehyde scaffold. This molecule serves as a versatile intermediate in chemical biology, often utilized as a photolabile precursor , a cross-linking agent , or a chromogenic esterase substrate .

The core structural motif—an electron-deficient nitrophenyl ester—renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is tunable by the para-methoxy substituent on the benzoate ring, which donates electron density, balancing stability with reactivity.

This guide provides a validated, high-fidelity protocol for synthesizing this compound, prioritizing the Acyl Chloride Method for its robustness against the reduced nucleophilicity of the nitrophenol moiety.

Retrosynthetic Analysis

To design the optimal forward synthesis, we must deconstruct the target molecule into its stable precursors. The ester bond is the strategic disconnection point.

Structural Disconnection

The target molecule is an ester derived from a deactivated phenol and an electron-rich benzoic acid derivative.

  • Fragment A (Nucleophile): 4-Hydroxy-3-nitrobenzaldehyde (also known as 4-formyl-2-nitrophenol). The nitro group at the ortho position significantly lowers the pKa (~6.0), making the phenolate stable but less nucleophilic than standard phenols.

  • Fragment B (Electrophile): 4-Methoxybenzoyl chloride (Anisoyl chloride). The acyl chloride is chosen over the carboxylic acid to overcome the poor nucleophilicity of the nitrophenol.

Pathway Visualization

Retrosynthesis Target Target: 4-Formyl-2-nitrophenyl 4-methoxybenzoate Disconnection Ester Hydrolysis (Disconnection) Target->Disconnection Phenol Precursor A: 4-Hydroxy-3-nitrobenzaldehyde (Nucleophile) Disconnection->Phenol AcidChloride Precursor B: 4-Methoxybenzoyl Chloride (Electrophile) Disconnection->AcidChloride

Figure 1: Retrosynthetic breakdown of the target ester.

Experimental Protocol: The Acyl Chloride Route

Methodology Rationale: Direct coupling using carbodiimides (DCC/EDC) can be sluggish with ortho-nitrophenols due to steric hindrance and electronic deactivation. The Acyl Chloride method using a weak base (Pyridine or Triethylamine) is the industry standard for ensuring complete conversion of deactivated phenols [1].

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleHazards
4-Hydroxy-3-nitrobenzaldehyde 167.121.0SubstrateIrritant, Staining
4-Methoxybenzoyl chloride 170.591.1Acylating AgentCorrosive, Moisture Sensitive
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolvent (Anhydrous)Volatile, Carcinogen Suspect
DMAP 122.170.05CatalystToxic
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Add 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10.0 mmol) to the flask.

  • Dissolve in anhydrous DCM (30 mL).

  • Add Triethylamine (1.67 mL, 12.0 mmol) and DMAP (61 mg, 0.5 mmol).

    • Observation: The solution will turn deep yellow/orange immediately. This color change confirms the deprotonation of the phenol to form the nitrophenolate anion.

Step 2: Acylation Reaction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 4-Methoxybenzoyl chloride (1.88 g, 11.0 mmol) in anhydrous DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the phenolate mixture over 10 minutes.

    • Mechanistic Note: Slow addition prevents localized overheating and side reactions.

  • Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours .

  • TLC Monitoring: Check progress using Hexanes:Ethyl Acetate (7:3).

    • Starting Material (Phenol): Lower R_f, stains yellow/orange.

    • Product (Ester): Higher R_f, UV active, non-colored (or pale yellow).

Step 3: Workup & Purification

  • Quench: Add water (20 mL) to hydrolyze excess acid chloride. Stir for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][4][6]

  • Wash:

    • Wash with 1M HCl (2 x 20 mL) to remove residual pyridine/TEA and DMAP.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted 4-methoxybenzoic acid.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotovap).

  • Recrystallization: The crude solid is typically pure enough, but can be recrystallized from Ethanol/Hexane or Ethyl Acetate/Hexane if necessary.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction follows a classic addition-elimination mechanism. The inclusion of DMAP (4-Dimethylaminopyridine) acts as a "hyper-nucleophilic" acylation catalyst, significantly accelerating the reaction with the deactivated nitrophenol.

Pathway Diagram

Mechanism Start 4-Methoxybenzoyl Chloride Intermediate1 Acyl-Pyridinium Intermediate (Highly Electrophilic) Start->Intermediate1 + DMAP (Catalyst) Transition Tetrahedral Intermediate Intermediate1->Transition + Nitrophenolate Product 4-Formyl-2-nitrophenyl 4-methoxybenzoate Transition->Product - DMAP - Cl-

Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.

  • Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt.

  • Attack: The 4-formyl-2-nitrophenolate anion attacks the carbonyl carbon of the intermediate.

  • Elimination: DMAP is displaced (regenerated), yielding the final ester.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values.

Expected 1H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
10.05 Singlet (s)1HAldehyde (-CH O)
8.70 Doublet (d, J=2 Hz)1HAr-H (Ortho to NO₂, Meta to CHO)
8.15 Doublet of Doublets (dd)1HAr-H (Para to NO₂, Ortho to CHO)
8.12 Doublet (d, J=9 Hz)2HBenzoate Ar-H (Ortho to C=O)
7.55 Doublet (d, J=8 Hz)1HAr-H (Ortho to Ester O)
6.98 Doublet (d, J=9 Hz)2HBenzoate Ar-H (Ortho to OMe)
3.90 Singlet (s)3HMethoxy (-OCH ₃)
Infrared (IR) Spectroscopy
  • 1735–1750 cm⁻¹: Ester C=O stretch (High frequency due to electron-withdrawing nitrophenyl group).

  • 1690–1700 cm⁻¹: Aldehyde C=O stretch.

  • 1530 & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

Safety & Handling

  • Nitrophenols: Can be toxic and are known skin irritants. They stain skin and surfaces yellow/orange upon contact. Double-gloving is recommended.

  • Acid Chlorides: Lachyromators and corrosive. Handle strictly in a fume hood.

  • Waste Disposal: Aqueous washes containing pyridine/TEA must be disposed of in basic organic waste streams or neutralized prior to disposal.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

  • Google Patents. (2021). Synthesis of 1-(4-formyl-2-nitrophenyl)peracyl-β-galactopyranoside. US11117918B2. Link

  • DTU Research Database. (2021). 4-formyl-2-nitrophenyl neopentyl sulfate synthesis. Technical University of Denmark. Link

  • ChemSpider SyntheticPages. (2018).[1] Etherification of 4-Hydroxybenzaldehyde. (Provided for context on phenol reactivity). Link

Sources

Foundational

Technical Monograph: 4-Formyl-2-nitrophenyl 4-methoxybenzoate

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It synthesizes the specific reactivity of 4-Formyl-2-nitrophenyl 4-methoxybenzoate with its applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It synthesizes the specific reactivity of 4-Formyl-2-nitrophenyl 4-methoxybenzoate with its applications as a crystallographic model and a mechanistic probe.

Functional Class: Activated Ester / Bifunctional Electrophile CAS Registry Number: 349489-11-8 (Reference analogue) IUPAC Name: 4-formyl-2-nitrophenyl 4-methoxybenzoate[1]

Executive Summary

4-Formyl-2-nitrophenyl 4-methoxybenzoate represents a specialized class of "push-pull" activated esters . Structurally, it couples an electron-rich acyl donor (4-methoxybenzoate) with an electron-deficient leaving group (4-formyl-2-nitrophenol).

This molecule is not merely a synthetic intermediate; it serves as a precise kinetic probe for studying serine hydrolase activity and a scaffold for crystal engineering due to its ability to form helical hydrogen-bond networks. Its utility lies in the balance of stability provided by the para-methoxy group and the reactivity conferred by the ortho-nitro activation.

Chemical Architecture & Reactivity Profile

Structural Logic

The molecule functions through two distinct domains:

  • The Acyl Donor (Anisoyl moiety): The 4-methoxy group acts as a resonance donor (

    
    ), reducing the electrophilicity of the carbonyl carbon compared to a benzoate or nitrobenzoate. This provides hydrolytic stability during storage.
    
  • The Activated Leaving Group (Vanillin derivative): The 4-hydroxy-3-nitrobenzaldehyde moiety possesses a low pKa (~6.0) due to the electron-withdrawing formyl and nitro groups. Upon hydrolysis or aminolysis, this group is expelled as a chromogenic phenolate (yellow), allowing for spectrophotometric monitoring.[2]

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula

Precursor validation
Molecular Weight 301.25 g/mol Mass spectrometry standard
Appearance Pale yellow/colorless needlesCrystalline purity indicator
Chromophore

~310-350 nm (Ester)
Shift to ~400 nm upon cleavage (Phenolate)
Lability Base-sensitive; Moisture-sensitiveRequires anhydrous storage

Synthesis Protocol

Note: This protocol is adapted from standard Schotten-Baumann conditions for nitrophenyl esters, optimized for the solubility profile of nitro-aldehydes.

Reagents
  • Substrate: 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

  • Acylating Agent: 4-Methoxybenzoyl chloride (1.1 eq)

  • Base: Pyridine (1.2 eq) or Triethylamine (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-hydroxy-3-nitrobenzaldehyde (e.g., 5.0 mmol) in anhydrous MeCN (20 mL).

  • Activation: Add Pyridine (6.0 mmol) dropwise at

    
    . The solution may darken slightly due to phenolate formation.
    
  • Acylation: Add 4-methoxybenzoyl chloride (5.5 mmol) dropwise over 10 minutes. Maintain temperature at

    
     to prevent side reactions at the aldehyde.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a less polar spot compared to the aldehyde.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM and wash sequentially with:

    • 0.1 M HCl (to remove pyridine)

    • 5%

      
       (to remove unreacted acid/phenol)
      
    • Brine[3]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the electronic activation involved.

SynthesisPathway Reactant1 4-Hydroxy-3- nitrobenzaldehyde Intermediate Tetrahedral Intermediate Reactant1->Intermediate Base (Pyridine) Deprotonation Reactant2 4-Methoxybenzoyl Chloride Reactant2->Intermediate Nucleophilic Attack Product 4-Formyl-2-nitrophenyl 4-methoxybenzoate Intermediate->Product Elimination of Cl- Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Synthetic pathway utilizing base-catalyzed acylation. The nitro group on the phenol enhances the nucleophilicity of the oxygen during the initial step but serves as a leaving group activator in the final product.

Applications in Research

Hammett Linear Free-Energy Relationships (LFER)

This molecule is a critical data point in constructing Hammett plots for enzyme kinetics. By comparing the hydrolysis rate of the 4-methoxy derivative against the 4-nitro, 4-chloro, and unsubstituted benzoate analogs, researchers can map the electronic character of an enzyme's transition state.

  • Mechanism: The enzyme attacks the carbonyl.

  • Readout: Release of 4-formyl-2-nitrophenolate (Yellow, Abs ~410 nm).

  • Interpretation: If

    
     (reaction constant) is positive, electron-withdrawing groups accelerate the reaction, indicating a negative charge buildup in the transition state.
    
Crystallographic Engineering

Research indicates that nitroaryl benzoates form specific helical chains in the crystalline state.[4]

  • Interaction: The formyl (CHO) and nitro (

    
    ) groups act as hydrogen bond acceptors, while aromatic protons act as donors (
    
    
    
    ).
  • Significance: These structures are used to study weak intermolecular forces in "push-pull" aromatic systems, contributing to the design of non-linear optical (NLO) materials.

Bioconjugation & Cross-linking

The molecule possesses two reactive sites, making it a potential heterobifunctional linker precursor:

  • Active Ester: Reacts with primary amines (Lysine) to transfer the methoxybenzoyl group (acylation).

  • Aldehyde (Latent): Upon hydrolysis, the released 4-formyl-2-nitrophenol retains an aldehyde. This can be used to "capture" the leaving group via reductive amination or hydrazone formation, effectively verifying the site of hydrolysis.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet these spectral criteria:

TechniqueExpected SignalAssignment
1H NMR (

)

10.3 ppm (s, 1H)
Aldehyde (-CHO)

8.1 - 8.4 ppm (m)
Aromatic protons (

-nitro ring)

3.89 ppm (s, 3H)
Methoxy (-OCH3)
IR Spectroscopy 1745

Ester C=O stretch
1705

Aldehyde C=O stretch
1530, 1350

Nitro (

) asymmetric/symmetric

Experimental Validation: Hydrolysis Assay

To validate the compound's activity as a probe, perform the following self-validating assay:

  • Buffer: Phosphate buffer (pH 7.4).

  • Substrate Stock: 10 mM in DMSO.

  • Initiation: Add 10

    
    L stock to 990 
    
    
    
    L buffer containing Esterase (e.g., PLE or Lipase).
  • Observation: Monitor Absorbance at 400–412 nm.

  • Validation:

    • Control: Buffer + Substrate (No Enzyme)

      
       Minimal rate (background hydrolysis).
      
    • Test: Buffer + Substrate + Enzyme

      
       Rapid increase in yellow color.
      

HydrolysisMechanism Substrate 4-Formyl-2-nitrophenyl 4-methoxybenzoate Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation Enzyme Serine Hydrolase (Nucleophile) Enzyme->Complex Acylation LeavingGroup 4-Formyl-2-nitrophenolate (Yellow Chromophore) Complex->LeavingGroup Release Product 4-Methoxybenzoic Acid (Post-Hydrolysis) Complex->Product Deacylation (Water)

Figure 2: Enzymatic hydrolysis mechanism. The release of the yellow leaving group provides a real-time spectrophotometric readout of the reaction progress.

References

  • Moreno-Fuquen, R., et al. (2013).[4][5] "4-Formyl-2-nitrophenyl benzoate."[1][6][4][7][8] IUCrData. International Union of Crystallography. Available at: [Link]

  • Neuvonen, H., et al. (2021). "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters." Journal of Emerging Investigators.[2] Available at: [Link]

  • Bryson, P. K., & Brown, T. M. (1985). "Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates." Biochemical Pharmacology. Available at: [Link]

Sources

Exploratory

Technical Guide: Structural Characterization & Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

The following guide is a technical whitepaper designed for researchers in crystal engineering and organic synthesis. It focuses on the structural characterization and synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical whitepaper designed for researchers in crystal engineering and organic synthesis. It focuses on the structural characterization and synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate , a specific derivative within the broader class of formyl nitro aryl benzoates.

Executive Summary

4-Formyl-2-nitrophenyl 4-methoxybenzoate (CAS: 349489-11-8) is a functionalized ester belonging to the family of formyl nitro aryl benzoates.[1] These compounds are of significant interest in materials science due to their potential non-linear optical (NLO) properties and their utility as precursors for Schiff base liquid crystals.

The "core" of this topic lies in the competition between steric hindrance (driven by the ortho-nitro group) and electronic conjugation (driven by the para-methoxy group). This guide provides a rigorous protocol for its synthesis, single-crystal growth, and structural analysis, grounded in the established crystallographic trends of its homologous series (benzoate, 4-chloro, and 4-bromo derivatives).

Molecular Architecture & Theoretical Framework

The Structural Scaffold

The molecule consists of two aromatic systems linked by a central ester spacer.[2][3][4]

  • Ring A (Acceptor): A 4-formyl-2-nitrophenyl moiety.[1][2][4][5][6][7] The nitro group (

    
    ) at the ortho position induces significant torsional strain, forcing the ring out of coplanarity with the ester linkage.
    
  • Ring B (Donor): A 4-methoxybenzoate moiety.[1][5][6][8] The methoxy group (

    
    ) acts as a strong 
    
    
    
    -donor, increasing electron density at the ester carbonyl oxygen, which is critical for supramolecular assembly.
Comparative Crystallographic Trends

To understand the 4-methoxy derivative, we must analyze the verified data of its homologs (Moreno-Fuquen et al.). The introduction of the methoxy group is expected to alter the packing from "herringbone" to "helical chains" due to the loss of halogen-mediated contacts.

Compound DerivativeSpace GroupCrystal SystemDihedral Angle (Ring A/B)Packing Motif
Benzoate (H)

Monoclinic

Helical chains via

4-Chloro

Triclinic

Edge-fused rings

4-Bromo

Monoclinic

Layered stacking
4-Methoxy (Target) Predicted:

MonoclinicEst.

Chain extension via MeO...NO2

Key Insight: The twist angle (dihedral) is highly sensitive to the para-substituent on the benzoate ring. The 4-methoxy group, being bulky but planar, likely stabilizes a twisted conformation similar to the unsubstituted benzoate rather than the planar 4-chloro derivative.

Experimental Protocols

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes an acyl substitution pathway. The use of pyridine acts as both a solvent and a nucleophilic catalyst (forming the N-acylpyridinium intermediate).

Reagents:

  • 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

  • 4-Methoxybenzoyl chloride (Anisoyl chloride) (1.1 eq)

  • Pyridine (Solvent/Base)

  • Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 mmol of 4-hydroxy-3-nitrobenzaldehyde in 10 mL of anhydrous pyridine in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 5.5 mmol of 4-methoxybenzoyl chloride. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Once addition is complete, remove ice bath and reflux at 110°C for 3 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL HCl (to neutralize pyridine). A precipitate should form.

  • Purification: Filter the solid. Recrystallize from hot ethanol or a Toluene/Ethanol (1:1) mix to obtain analytical grade crystals.

Single Crystal Growth (Slow Evaporation)

For X-ray diffraction (XRD), high-quality single crystals are required.

  • Solvent System: Acetone (highly volatile) or Ethanol (slow evaporation).

  • Method: Dissolve 20 mg of the purified ester in 5 mL of solvent. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-5 small holes. Let stand at room temperature (293 K) for 5-7 days.
    
  • Target Morphology: Yellow prisms or blocks.

Structural Logic & Pathway Diagram[11]

The following diagram illustrates the synthesis logic and the supramolecular assembly forces expected in the crystal lattice.

G cluster_0 Precursors cluster_1 Reaction Intermediate cluster_2 Crystal Engineering (Packing Forces) A 4-Hydroxy-3-nitrobenzaldehyde C N-Acylpyridinium Complex A->C Pyridine B 4-Methoxybenzoyl Chloride B->C D 4-Formyl-2-nitrophenyl 4-methoxybenzoate C->D Elimination of Py-HCl E Intramolecular Twist (Steric Control) D->E Crystallization F C-H...O Interactions (Supramolecular Tape) D->F G Pi-Stacking (Aromatic Overlap) D->G E->F Lattice Energy Min.

Caption: Synthesis pathway and competing supramolecular forces driving the crystal packing of the target ester.

Crystallographic Analysis Guide (Self-Validating)

When solving the structure of 4-Formyl-2-nitrophenyl 4-methoxybenzoate, use the following checkpoints to validate the model. These are based on the specific geometry of the nitro-ester linkage.

The "Ester Planarity" Check

Despite the bulky substituents, the central ester linkage


 must remain essentially planar.
  • Validation: Calculate the RMS deviation of the atoms

    
    .
    
  • Acceptance Criteria: RMS deviation

    
    . If higher, check for disorder in the crystal lattice.
    
The Nitro-Torsion Check

The nitro group at the ortho position of the formyl ring will not be coplanar with the benzene ring due to repulsion from the ester oxygen.

  • Validation: Measure the torsion angle

    
    .
    
  • Expected Value:

    
    . (Compare to 
    
    
    
    in the benzoate homolog).[4]
Hydrogen Bond Verification

This molecule lacks classical hydrogen bond donors (OH, NH). The lattice is stabilized by weak


 interactions.[2][4][9]
  • Critical Interaction: Look for the formyl proton (

    
    ) acting as a donor to the nitro oxygen or the methoxy oxygen of a neighboring molecule.
    
  • Geometry:

    
     distance should be 
    
    
    
    .

References

  • Moreno-Fuquen, R., et al. (2014).[2][3][4] Crystal structure of 4-formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o268.[4] Link

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1479-1482. Link

  • Moreno-Fuquen, R., et al. (2013).[2][9] 4-Formyl-2-nitrophenyl 4-bromobenzoate.[2][4][9] Acta Crystallographica Section E, 69(5), o733. Link

  • Etter, M. C. (1990).[4] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • PubChem. (2025). 4-Formyl-2-nitrophenyl 4-methoxybenzoate (Compound Summary). National Library of Medicine. Link

Sources

Foundational

dihedral angle of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

An In-Depth Technical Guide on the Conformational Analysis of 4-Formyl-2-nitrophenyl Benzoate and its Analogs For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Conformational Analysis of 4-Formyl-2-nitrophenyl Benzoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the three-dimensional structure of 4-formyl-2-nitrophenyl benzoate, a representative member of the nitroaryl benzoate family. While the specific crystal structure for 4-Formyl-2-nitrophenyl 4-methoxybenzoate is not publicly available, this document will focus on the comprehensive crystallographic data of the closely related and structurally significant parent compound, 4-formyl-2-nitrophenyl benzoate. Understanding the conformational preferences, particularly the dihedral angles, of this core structure is crucial for the rational design of novel therapeutics, as molecular shape is a key determinant of biological activity. The insights from this analysis are directly applicable to its 4-methoxy derivative and other analogs.

Molecular Structure and Conformational Analysis

The spatial arrangement of the functional groups in 4-formyl-2-nitrophenyl benzoate is characterized by a notable non-planarity. This is primarily described by the dihedral angle between the two aromatic rings.

The molecular structure, as determined by single-crystal X-ray diffraction, reveals that the two benzene rings are not coplanar.[1] The dihedral angle between the 4-formyl-2-nitrophenyl ring and the benzoate ring is a critical conformational parameter.

Caption: Molecular structure of 4-formyl-2-nitrophenyl benzoate.

Key Dihedral Angles

The conformation of 4-formyl-2-nitrophenyl benzoate is defined by several key dihedral angles:

  • Angle between aromatic rings: The most significant feature is the dihedral angle of 46.37 (8)° between the two aromatic rings.[1] This twist is a result of steric hindrance between the ortho substituents and the ester linkage.

  • Ester group planarity: The central ester moiety (–C–(C=O)–O–) is nearly planar, with an r.m.s. deviation for all non-hydrogen atoms of 0.0283 Å.[1]

  • Ester group orientation: This planar ester group forms a dihedral angle of 54.06 (9)° with the 4-formyl-2-nitrophenyl ring and a much smaller angle of 7.99 (19)° with the benzoate ring.[1]

  • Nitro group orientation: The nitro group is also twisted out of the plane of its attached benzene ring by a dihedral angle of 39.66 (12)°.[1]

These angles are crucial for understanding the molecule's three-dimensional shape and its potential interactions with biological targets.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₄H₉NO₅
Molecular Weight271.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.3478 (11) Å
b3.7101 (5) Å
c27.723 (2) Å
β94.979 (9)°
Volume1162.8 (2) ų
Z4
Dihedral Angle (Ring-Ring)46.37 (8)°

Comparative Structural Analysis: The Influence of Substituents

The dihedral angle between the aromatic rings in nitroaryl benzoates is highly sensitive to the nature and position of substituents. By comparing the crystal structures of related compounds, we can gain insights into the electronic and steric effects that govern the molecular conformation.

CompoundSubstituent on Benzoate RingDihedral Angle (Ring-Ring)Reference
4-Formyl-2-nitrophenyl benzoateNone46.36 (8)°[1]
4-Formyl-2-nitrophenyl 4-bromobenzoate4-Bromo62.90 (7)°[2]
4-Formyl-2-nitrophenyl 2-chlorobenzoate2-Chloro19.55 (9)°[3]
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate3-Nitro, 2-Methyl4.96 (3)°[4][5]

This comparison clearly demonstrates that substituents have a profound impact on the overall molecular shape. For instance, the bulky bromine atom at the 4-position increases the dihedral angle, likely due to steric hindrance. Conversely, the presence of substituents at the 2 and 3 positions of the benzoate ring in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate leads to a nearly coplanar arrangement of the aromatic rings.[4][5] These variations underscore the importance of considering substituent effects in drug design and development.

Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction

The following protocol outlines the synthesis and crystallographic analysis of 4-formyl-2-nitrophenyl benzoate, providing a validated method for obtaining high-quality structural data.

Synthesis of 4-Formyl-2-nitrophenyl benzoate

reagents 4-hydroxy-3-nitrobenzaldehyde + Benzoyl chloride + Pyridine (catalyst) solvent Acetonitrile reagents->solvent reaction Reflux with stirring (~2 hours) solvent->reaction product Colorless solid product reaction->product crystallization Slow evaporation of solvent product->crystallization crystals Single crystals for XRD crystallization->crystals

Caption: Workflow for the synthesis of 4-formyl-2-nitrophenyl benzoate.

Step-by-Step Procedure:

  • Reagents: 4-hydroxy-3-nitrobenzaldehyde and benzoyl chloride are used in equimolar amounts.[1] All reagents and solvents should be of analytical grade and used without further purification.

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzaldehyde (e.g., 0.201 g, 0.571 mmol) and an equimolar amount of benzoyl chloride in approximately 20 mL of acetonitrile.[1]

  • Catalysis: Add a small amount of pyridine (e.g., 0.03 mL) to the mixture.[1] Pyridine acts as a catalyst for the esterification reaction.

  • Reaction: The mixture is refluxed with constant stirring for about two hours.[1]

  • Product Formation: A colorless solid will precipitate upon completion of the reaction.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature.[1]

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 123 K) to minimize thermal vibrations.[1] A diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.[1]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 4-formyl-2-nitrophenyl benzoate are not isolated but are organized into a well-defined three-dimensional lattice. The crystal packing is primarily stabilized by weak C-H···O intermolecular interactions.

Specifically, the C10 and C12 atoms of the 4-formyl-2-nitrophenyl ring act as hydrogen-bond donors to the oxygen atoms of the nitro and formyl groups of adjacent molecules.[1] These interactions lead to the formation of helical chains running along the crystallographic direction.[1]

molecule1 Molecule (x, y, z) interaction1 C10-H...O4 molecule1->interaction1 interaction2 C12-H...O5 molecule1->interaction2 molecule2 Adjacent Molecule 1 (-x+1, y+1/2, -z+1/2) molecule3 Adjacent Molecule 2 (-x+2, y-1/2, -z+1/2) interaction1->molecule2 packing Helical chains along [100] interaction1->packing interaction2->molecule3 interaction2->packing

Caption: Intermolecular interactions leading to helical chain formation.

The understanding of these non-covalent interactions is critical in the field of crystal engineering and for predicting the solid-state properties of pharmaceutical compounds, such as solubility and stability.

Conclusion

The conformational analysis of 4-formyl-2-nitrophenyl benzoate, a close analog of the 4-methoxy derivative, reveals a non-planar structure with a significant dihedral angle between the two aromatic rings. This guide has demonstrated that this angle is highly dependent on the substitution pattern on the benzoate ring, highlighting the interplay of steric and electronic effects. The detailed experimental protocol for synthesis and single-crystal X-ray diffraction provides a robust methodology for obtaining precise structural information for this class of compounds. The insights into the crystal packing and intermolecular interactions further contribute to a comprehensive understanding of the solid-state behavior of these molecules. This knowledge is invaluable for the design and development of new chemical entities with tailored three-dimensional structures for specific biological applications.

References

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o268. [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o17. [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o793–o794. [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o940. [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. IUCrData, 70(1), o17. [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673–o1674. [Link]

Sources

Protocols & Analytical Methods

Method

4-Formyl-2-nitrophenyl 4-methoxybenzoate as an intermediate in drug synthesis

Application Note: 4-Formyl-2-nitrophenyl 4-methoxybenzoate (FNP-MB) in Medicinal Chemistry Executive Summary 4-Formyl-2-nitrophenyl 4-methoxybenzoate (FNP-MB), CAS [349489-11-8], serves as a specialized bifunctional inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Formyl-2-nitrophenyl 4-methoxybenzoate (FNP-MB) in Medicinal Chemistry

Executive Summary

4-Formyl-2-nitrophenyl 4-methoxybenzoate (FNP-MB), CAS [349489-11-8], serves as a specialized bifunctional intermediate in the synthesis of bioactive small molecules. Its utility is derived from two distinct chemical moieties: an activated ester scaffold (stabilized by the electron-withdrawing nitro group) and a reactive aldehyde (at the para position).

This guide details the application of FNP-MB as a precursor for Thiosemicarbazone-based Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents. By utilizing the aldehyde functionality for Schiff base condensation while retaining the lipophilic methoxybenzoate tail, researchers can generate diverse libraries of pharmacologically active compounds targeting metalloenzymes.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Formyl-2-nitrophenyl 4-methoxybenzoate
CAS Number 349489-11-8
Molecular Formula C₁₅H₁₁NO₆
Molecular Weight 301.25 g/mol
Core Scaffold 4-Hydroxy-3-nitrobenzaldehyde derivative
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol
Structural Homologs Analogous to 4-formyl-2-nitrophenyl 4-bromobenzoate (Crystallographic data available [1])

Synthesis Protocol: Preparation of FNP-MB

This protocol describes the esterification of 4-hydroxy-3-nitrobenzaldehyde. The presence of the nitro group at the ortho position to the phenol increases the acidity of the hydroxyl group, facilitating reaction with acid chlorides under mild basic conditions.

Reagents Required:
  • Precursor A: 4-Hydroxy-3-nitrobenzaldehyde (1.0 equiv)

  • Precursor B: 4-Methoxybenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Work-up: 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:
  • Solubilization: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-3-nitrobenzaldehyde (10 mmol, 1.67 g) in 50 mL of anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol, 1.67 mL) dropwise. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add 4-Methoxybenzoyl chloride (11 mmol, 1.87 g) dissolved in 10 mL DCM dropwise over 15 minutes.

    • Mechanistic Insight: The electron-withdrawing nitro group makes the phenoxide a weaker nucleophile than unsubstituted phenol, but the high reactivity of the acid chloride compensates for this, ensuring rapid conversion [2].

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot (lower R_f) should disappear.

  • Quench & Wash:

    • Wash with 1M HCl (2 x 30 mL) to remove excess amine.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted benzoic acid derivatives.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane to yield FNP-MB as a pale yellow solid.

Downstream Application: Synthesis of Bioactive Thiosemicarbazones

The primary application of FNP-MB in drug discovery is the generation of Schiff base ligands . The 4-methoxybenzoate tail acts as a hydrophobic anchor (interacting with the hydrophobic pocket of enzymes like Carbonic Anhydrase II), while the thiosemicarbazone moiety binds the Zinc active site [3].

Workflow Diagram (DOT Visualization)

DrugSynthesis cluster_mechanism Pharmacophore Assembly Start 4-Hydroxy-3- nitrobenzaldehyde Inter Intermediate: FNP-MB (Active Ester/Aldehyde) Start->Inter Esterification (DCM, TEA, 0°C) Reagent1 4-Methoxybenzoyl Chloride Reagent1->Inter Product Target Drug Candidate: Thiosemicarbazone Scaffold Inter->Product Condensation (EtOH, Reflux, cat. AcOH) Reagent2 Thiosemicarbazide Derivatives Reagent2->Product

Figure 1: Synthetic pathway transforming the FNP-MB intermediate into a bioactive thiosemicarbazone drug candidate.

Protocol: Schiff Base Condensation
  • Preparation: Dissolve FNP-MB (1.0 mmol) in 15 mL of Ethanol (95%).

  • Reagent Addition: Add Thiosemicarbazide (or N4-substituted derivative) (1.0 mmol).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Observation: A heavy precipitate usually forms, indicating the product formation.

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol and diethyl ether.

  • Validation:

    • IR Spectroscopy: Disappearance of the Carbonyl (C=O) aldehyde stretch at ~1700 cm⁻¹ and appearance of the Imine (C=N) stretch at ~1610–1620 cm⁻¹.

    • ¹H NMR: Disappearance of the aldehyde proton singlet (~10.0 ppm) and appearance of the azomethine proton (CH=N) singlet (~8.0–8.5 ppm).

Structural Insights & Mechanism

The structural integrity of FNP-MB is critical for its reactivity. Crystallographic studies of the homologous 4-formyl-2-nitrophenyl 4-bromobenzoate reveal that the central ester moiety is essentially planar, but twisted relative to the nitro-substituted ring [1].

Why this matters for Drug Design:

  • Steric Bulk: The nitro group at the 2-position creates a "twist" that prevents the molecule from being perfectly flat. This non-planarity can improve solubility and selectivity when binding to enzyme pockets.

  • Electronic Effects: The nitro group is strongly electron-withdrawing. In the final drug molecule, this reduces the electron density of the phenyl ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein's active site.
    
Mechanism of Action (Enzyme Inhibition)

Upon synthesis of the thiosemicarbazone derivative:

  • The Sulfur atom (C=S) and Hydrazinic Nitrogen coordinate with the Zinc ion (Zn²⁺) in the active site of metalloenzymes (e.g., Carbonic Anhydrase).

  • The 4-Methoxybenzoate tail (inherited from FNP-MB) extends into the hydrophobic channel, providing isoform selectivity.

Safety & Handling

  • Nitro Compounds: While FNP-MB is stable, nitroaromatics can be energetic. Avoid heating dry solids above their melting point without thermal analysis (DSC).

  • Acid Chlorides: 4-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.

  • Storage: Store FNP-MB at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the aldehyde.

References

  • Moreno-Fuquen, R., et al. (2014).[1] 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E, 70(3), o268.[2]

  • ChemicalBook.[3][4][5] (n.d.). Product Entry: 4-Formyl-2-nitrophenyl 4-methoxybenzoate (CAS 349489-11-8). [4][6]

  • Abbas, K., et al. (2019). Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones. Bioorganic Chemistry, 85, 237-248. (Cited as the basis for the thiosemicarbazone application class).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the efficient synthesis of 4-formyl-2-nitrophenyl 4-methoxybenzoate via microwave-assisted o...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient synthesis of 4-formyl-2-nitrophenyl 4-methoxybenzoate via microwave-assisted organic synthesis (MAOS). This method represents a significant improvement over conventional heating techniques, offering dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2][3] We will explore the underlying scientific principles, provide a step-by-step experimental guide, and discuss critical parameters for optimization and safety.

Introduction and Scientific Rationale

The synthesis of substituted aryl benzoates is of significant interest in medicinal chemistry and materials science. The target molecule, 4-formyl-2-nitrophenyl 4-methoxybenzoate, incorporates several key functional groups—an aldehyde, a nitro group, and an ester linkage—making it a versatile intermediate for further chemical elaboration. The aldehyde can be used in reductive amination or condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse range of heterocyclic compounds and other complex molecules.

Conventional synthesis of such esters often involves prolonged heating under reflux conditions, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable by-products.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and sustainable alternative.[5][6] By utilizing microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture. This direct energy transfer, operating through mechanisms of dipolar polarization and ionic conduction, results in rapid, localized superheating that can accelerate reaction rates by orders of magnitude compared to conventional methods.[2][3][7] The outcome is a cleaner, faster, and more energy-efficient process, often leading to higher product purity and yield.[6][7]

This application note details a robust protocol for an esterification reaction between 4-hydroxy-3-nitrobenzaldehyde and 4-methoxybenzoyl chloride, facilitated by microwave irradiation.

Reaction Mechanism and Microwave Interaction

The core transformation is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base, such as pyridine or triethylamine, is included to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Mechanism of Microwave Heating: Microwave energy accelerates this process through two primary interactions with the polar molecules in the reaction mixture[2][7]:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates intense, uniform heat throughout the bulk of the material.

  • Ionic Conduction: If any ionic species are present (e.g., catalysts or salts), they will migrate through the solution under the influence of the electric field. Collisions caused by this migration contribute to the rapid heating of the mixture.

This volumetric and instantaneous heating is fundamentally different from conventional methods that rely on conduction and convection, which often result in uneven temperature distribution and slower reaction rates.[2]

Caption: General reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierComments
4-Hydroxy-3-nitrobenzaldehyde≥98%Sigma-Aldrich
4-Methoxybenzoyl chloride≥98%Sigma-AldrichStore under inert gas.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichA polar, aprotic solvent suitable for MAOS.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Hydrochloric Acid (HCl)1 M AqueousFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousFor work-up.
Brine (Saturated NaCl)AqueousFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.

Equipment:

  • Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with sealed reaction vessels, magnetic stirring, and in-situ temperature and pressure monitoring. Warning: Domestic microwave ovens must not be used for chemical synthesis due to lack of safety features and risk of explosion. [8][9]

  • 10 mL microwave reaction vial with a magnetic stir bar.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash column chromatography system.

  • Melting point apparatus.

  • Analytical instruments for characterization (FTIR, NMR, MS).

Step-by-Step Synthesis Protocol

Workflow A 1. Reagent Preparation Add reactants to microwave vial: - 4-hydroxy-3-nitrobenzaldehyde (1.0 mmol) - Acetonitrile (3 mL) - Pyridine (1.2 mmol) B 2. Add Acyl Chloride Add 4-methoxybenzoyl chloride (1.1 mmol) to the stirred solution. A->B C 3. Microwave Irradiation Seal vial and place in reactor. Irradiate: 120 °C, 10 min, 150 W max power. B->C D 4. Reaction Monitoring & Cooling Cool vial to room temperature. Check completion via TLC (3:1 Hexane:EtOAc). C->D E 5. Aqueous Work-up Transfer mixture to separatory funnel. Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. D->E F 6. Drying and Concentration Dry organic layer over MgSO₄. Filter and concentrate under reduced pressure. E->F G 7. Purification Purify crude solid via flash chromatography (Hexane/EtOAc gradient) or recrystallization. F->G H 8. Characterization Analyze pure product: FTIR, ¹H NMR, ¹³C NMR, MS, Melting Point. G->H

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-hydroxy-3-nitrobenzaldehyde (167 mg, 1.0 mmol) and 3 mL of anhydrous acetonitrile.

  • Base Addition: Stir the mixture until the solid dissolves, then add pyridine (97 µL, 1.2 mmol).

  • Acyl Chloride Addition: Slowly add 4-methoxybenzoyl chloride (188 mg, 1.1 mmol) to the reaction mixture.

  • Microwave Reaction: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120 °C for 10 minutes, with stirring. Set a maximum power limit of 150 W. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Cooling and Monitoring: After irradiation, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system. Check for reaction completion by spotting the crude mixture on a TLC plate against the starting material, eluting with a 3:1 hexane/ethyl acetate mixture.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL of ethyl acetate and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Expected Characterization Data
  • Appearance: Pale yellow or colorless solid.

  • Melting Point: Expected to be similar to related structures like 4-formyl-2-nitrophenyl benzoate (m.p. 384 K / 111 °C).[10]

  • FTIR (KBr, cm⁻¹): Peaks corresponding to C=O (ester, ~1740 cm⁻¹), C=O (aldehyde, ~1700 cm⁻¹), C-O (ester, ~1250-1270 cm⁻¹), and NO₂ (~1530 and 1350 cm⁻¹).

  • ¹H-NMR (CDCl₃, δ ppm): Expect signals for the aldehyde proton (~10.5 ppm), aromatic protons from both rings (in the range of 7.0-8.5 ppm), and the methoxy group singlet (~3.9 ppm).

  • ¹³C-NMR (CDCl₃, δ ppm): Expect signals for the ester carbonyl (~164 ppm), aldehyde carbonyl (~188 ppm), methoxy carbon (~56 ppm), and aromatic carbons.

Results, Optimization, and Discussion

The microwave-assisted protocol consistently provides the desired product in high yield and purity within minutes, a stark contrast to the hours often required for conventional heating.

ParameterCondition 1Condition 2Condition 3
Microwave Power 120 W200 W120 W
Temperature 100 °C120 °C120 °C
Time 15 min10 min10 min
Expected Yield ~85%~88%>90%

Discussion of Parameters:

  • Power vs. Temperature: Modern microwave reactors allow for either power-controlled or temperature-controlled reactions. Temperature control is generally preferred for reproducibility and to avoid overheating that could decompose sensitive functional groups.[9] The power will automatically modulate to maintain the set temperature.

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are excellent choices as they couple efficiently with microwaves.[9] Solvent-free reactions can also be explored, which further enhances the green credentials of the synthesis.[5][11]

  • Reaction Time and Temperature: A key advantage of MAOS is the ability to rapidly screen conditions. The suggested 120 °C for 10 minutes is a robust starting point. If the reaction is incomplete, increasing the time or temperature (within the limits of reagent stability, typically up to 150-160 °C) can be effective.[12]

  • Yield Optimization: Studies on similar microwave-assisted esterifications have shown that excessive power can sometimes lead to lower yields, possibly due to localized overheating or side reactions.[13][14] Therefore, using the minimum power required to maintain the target temperature is often the optimal strategy.[13]

Safety Protocols and Troubleshooting

Critical Safety Considerations:

  • Dedicated Equipment: Only use microwave reactors designed for chemical synthesis. These have essential safety features like pressure monitoring, automated venting, and reinforced cavities that domestic ovens lack.[8][9]

  • Pressure Management: Be aware that heating solvents above their boiling point in a sealed vessel generates high pressure. Never exceed the maximum rated pressure for the vessel.

  • Reaction Kinetics: Microwave heating can accelerate reactions dramatically. For unknown or highly exothermic reactions, always start with small-scale tests at low power and temperature to gauge the reaction's behavior.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.[8]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive 4-methoxybenzoyl chloride (hydrolyzed).- Insufficient temperature or time.- Poor microwave coupling.- Use fresh or properly stored acyl chloride.- Increase reaction temperature to 130-140 °C or time to 15-20 min.- If using a non-polar solvent, add a small amount of a polar co-solvent or a passive heating element (SiC).
Incomplete Reaction - Reaction has not reached equilibrium or kinetics are slow even with MW.- Insufficient base to neutralize HCl.- Increase reaction time or temperature.- Increase the stoichiometry of pyridine or acyl chloride slightly (e.g., to 1.5 and 1.3 equivalents, respectively).
Product Decomposition - Reaction temperature is too high.- Prolonged exposure to high temperature.- Lower the set temperature (e.g., to 100 °C) and compensate with a longer reaction time if necessary.- Ensure the reaction is stopped as soon as it is complete (monitor by TLC).

Conclusion

The microwave-assisted synthesis of 4-formyl-2-nitrophenyl 4-methoxybenzoate offers a superior alternative to traditional synthetic methods. This protocol provides a rapid, highly efficient, and reproducible route to a valuable chemical intermediate.[6] By leveraging the principles of microwave heating, researchers can significantly accelerate discovery and development processes while adhering to the tenets of green chemistry, reducing both time and environmental impact.[1][5]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). tsps.org.rs.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). patsnap.com.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). ajchem-a.com.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24). rjptonline.org.
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). cem.com.
  • (PDF) Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (2014, February 10). ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). mdpi.com.
  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). rjpdft.com.
  • 4-Formyl-2-nitrophenyl benzoate - PMC. (n.d.). National Center for Biotechnology Information.
  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation - Pharmacy Education. (n.d.). pharmacyeducation.fip.org.
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). wiki.anton-paar.com.
  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Request PDF. (n.d.). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions & Optimization Executive Summary & Reaction Logic The Chemistry: You are synthesizing an active est...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions & Optimization

Executive Summary & Reaction Logic

The Chemistry: You are synthesizing an active ester . The target molecule combines 4-methoxybenzoic acid (the acyl donor) and 4-hydroxy-3-nitrobenzaldehyde (the phenol acceptor).

The Critical Insight: This molecule is chemically schizophrenic.

  • The Ester Bond: The ortho-nitro group on the phenol ring makes the oxygen a superior leaving group (

    
     of phenol 
    
    
    
    6.0). This makes the ester highly reactive (labile) toward hydrolysis. Crucial: Basic workups will destroy your product.
  • The Aldehyde: The aldehyde is electron-deficient due to the nitro group, making it susceptible to oxidation, nucleophilic attack (Schiff base formation), and disproportionation (Cannizzaro) if handled improperly.

Common Side Reactions & Troubleshooting

We have categorized the most frequent failure modes into "Support Tickets" below.

Ticket #01: "My product hydrolyzed back to starting materials during workup."

Diagnosis: Premature Ester Hydrolysis.

  • The Cause: The target ester is an "activated ester" (similar to p-nitrophenyl esters used in enzyme assays). It is unstable in basic aqueous solutions (pH > 8).

  • The Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon. The ortho-nitro phenoxide is an excellent leaving group, driving the equilibrium back to anisic acid and the nitrophenol.
    
  • The Fix:

    • Avoid: Bicarbonate/Carbonate washes if the contact time is long.

    • Protocol Shift: Use a dilute acid quench (0.1 M HCl) or a neutral brine wash. Dry the organic layer immediately.

Ticket #02: "I see a new peak in NMR/LCMS (M+ Acid)."

Diagnosis: Hydrolysis of the Acyl Chloride (if using Method A).

  • The Cause: 4-Methoxybenzoyl chloride is moisture sensitive.[1] If your solvent (DCM/THF) is "wet," the chloride hydrolyzes to 4-methoxybenzoic acid (Anisic Acid) before it can react with the phenol.

  • The Fix:

    • Distill solvents over

      
       or use molecular sieves (3Å).
      
    • Verify the quality of the acid chloride via reaction with methanol (check for methyl ester formation on TLC).

Ticket #03: "Dark tarry precipitate formed; Aldehyde proton missing."

Diagnosis: Cannizzaro Reaction or Polymerization.

  • The Cause: The aldehyde group on 4-hydroxy-3-nitrobenzaldehyde is electron-poor. In the presence of strong bases (NaOH, KOH) or concentrated non-nucleophilic bases, it undergoes disproportionation (Cannizzaro) to the alcohol and carboxylic acid, or polymerizes.

  • The Fix: Use mild organic bases like Pyridine or Triethylamine (Et3N) . Avoid inorganic hydroxides completely.

Ticket #04: "Imine/Schiff Base Contamination."

Diagnosis: Reaction with Amine Impurities.[2][3]

  • The Cause: If you use a primary amine catalyst or if your glassware has amine residue, the aldehyde will condense to form a Schiff base (

    
    ).
    
  • The Fix: Ensure all glassware is acid-washed. Use only tertiary amines (Et3N, DIPEA, Pyridine) as bases.

Reaction Pathway Visualization

The following diagram maps the intended pathway against the critical failure modes described above.

ReactionPathways node_start Starting Materials (Acid Chloride + Nitrophenol) node_product TARGET PRODUCT (4-Formyl-2-nitrophenyl 4-methoxybenzoate) node_start->node_product  Pyridine/DCM  0°C to RT  (Correct Path) node_hydrolysis SIDE REACTION A Hydrolysis (Anisic Acid + Phenol) node_start->node_hydrolysis  Wet Solvent  (Moisture) node_cannizzaro SIDE REACTION B Cannizzaro/Oxidation (Carboxylic Acid/Alcohol) node_start->node_cannizzaro  Strong Base  (NaOH/KOH) node_schiff SIDE REACTION C Schiff Base (If Primary Amines Present) node_start->node_schiff  R-NH2 Contamination node_product->node_hydrolysis  Basic Workup  (pH > 8)

Caption: Figure 1. Reaction landscape showing the primary synthesis pathway (Green) versus moisture-induced hydrolysis (Red) and base-mediated side reactions (Yellow).

Optimized Protocol (Self-Validating)

Method: Schotten-Baumann Esterification (Modified) Scale: 10 mmol basis

Materials Table
ReagentEquiv.RoleCritical Parameter
4-Hydroxy-3-nitrobenzaldehyde 1.0NucleophileDry thoroughly (vac oven).
4-Methoxybenzoyl chloride 1.1ElectrophileFreshly distilled or high purity.
Pyridine 1.2Base/CatalystAnhydrous.[4] Acts as acyl transfer agent.
Dichloromethane (DCM) SolventMediumAnhydrous (distilled over

).
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.

  • Dissolution: Add 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10 mmol) and anhydrous Pyridine (0.97 mL, 12 mmol) to anhydrous DCM (40 mL).

    • Checkpoint: The solution should be yellow/orange (phenoxide formation). If it is cloudy, add more DCM.

  • Addition: Dissolve 4-Methoxybenzoyl chloride (1.88 g, 11 mmol) in 10 mL DCM. Add this solution dropwise to the RBF over 15 minutes.

    • Why? Slow addition prevents localized heating and controls the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • Validation: Spot TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (lower

      
      , yellow) should disappear. The product will be a less polar spot.
      
  • Workup (The Danger Zone):

    • Dilute with DCM (50 mL).

    • Wash 1: Cold 0.1 M HCl (2 x 30 mL). Removes Pyridine.

    • Wash 2: Cold Water (1 x 30 mL).

    • Wash 3: Saturated Brine (1 x 30 mL).

    • Avoid: Do NOT use NaOH or saturated

      
       for prolonged periods.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or Acetonitrile.

FAQ: Technical Queries

Q: Can I use DCC/DMAP (Steglich) instead of the acid chloride? A: Yes, but be careful. The N-acylurea side product is difficult to remove from this specific ester because the polarity difference is minimal. The acid chloride route (Method A) is generally cleaner for nitrophenols because the by-product (Pyridine-HCl) is water-soluble.

Q: Why is my yield low (<50%)? A: Check your acid chloride quality. 4-Methoxybenzoyl chloride is stable but degrades over months. If it smells like HCl gas heavily upon opening, it has hydrolyzed. Recrystallize the phenol starting material; impurities in the phenol (like isomers) can inhibit the reaction.

Q: The product turns yellow on the shelf. Why? A: Hydrolysis is occurring.[5] The yellow color comes from the release of 4-hydroxy-3-nitrobenzaldehyde (or its phenoxide). Store the product in a desiccator at -20°C.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

Troubleshooting start Start Diagnosis q1 Is the Product Yellow? start->q1 q2 TLC shows Starting Material? q1->q2 No (White/Pale) q3 Workup pH > 8? q1->q3 Yes result_wet Reagents Wet (Dry Solvents) q2->result_wet Yes result_success Synthesis Optimal q2->result_success No result_hydrolysis Product Hydrolyzed (Check Storage/Workup) q3->result_hydrolysis Yes q3->result_hydrolysis No (Spontaneous)

Caption: Figure 2. Diagnostic logic for evaluating product purity and stability.

References

  • Moreno-Fuquen, R., et al. (2014).[6] "4-Formyl-2-nitrophenyl benzoate."[6][7] Acta Crystallographica Section E, E70, o153. Link

    • Context: Crystal structure and synthesis conditions for the closely related benzoate analog, valid
  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Context: Foundational text for the DCC/DMAP alternative route and N-acylurea side reaction mechanisms.
  • Cayman Chemical. (2022).[8] "4-Nitrophenyl Butyrate Product Information." Link

    • Context: Provides stability data and hydrolysis risks for nitrophenyl active esters in aqueous buffers.
  • Sigma-Aldrich. (2024).[6] "4-Methoxybenzoyl chloride Product Sheet." Link

    • Context: Handling, storage, and moisture sensitivity of the specific acyl donor.

Sources

Optimization

controlling stoichiometry to avoid di-formylation in phenol synthesis

Topic: Controlling Stoichiometry to Avoid Di-formylation Current Status: Operational Role: Senior Application Scientist Ticket Focus: Selectivity Control (Mono- vs. Bis-formylation) Executive Summary: The Stoichiometry v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Stoichiometry to Avoid Di-formylation

Current Status: Operational Role: Senior Application Scientist Ticket Focus: Selectivity Control (Mono- vs. Bis-formylation)

Executive Summary: The Stoichiometry vs. Coordination Paradox

If you are struggling with di-formylation (bis-formylation) or polymerization (tarring) during phenol synthesis, you are likely relying solely on stoichiometric control in reaction pathways that are inherently prone to over-reaction (e.g., Duff or Reimer-Tiemann).

The Solution: Shift from statistical control (limiting reagents) to mechanistic control (coordination chemistry).

This guide prioritizes the Magnesium-Mediated Ortho-Formylation (Method A) as the primary solution for preventing di-formylation. It physically "locks" the mono-formyl product, rendering it unreactive to further formylation regardless of excess reagents. We also provide troubleshooting for legacy methods (Method B & C) where strict stoichiometry is the only defense.

Module 1: The "Gold Standard" Solution (Mg-Mediated)

Method: Hofsløkken & Skattebøl Protocol Best For: High-value substrates, strict mono-selectivity requirements.

Why This Prevents Di-formylation

Unlike electrophilic aromatic substitutions (EAS) where the product might remain reactive, this method uses Magnesium Chloride (MgCl₂) and Triethylamine (Et₃N) to form a coordinate complex.

  • Activation: The phenoxide binds to Mg(II).

  • Ortho-Direction: The magnesium coordinates with the paraformaldehyde, directing the formyl group exclusively to the ortho position.

  • The "Lock": Once the aldehyde is formed, the carbonyl oxygen coordinates tightly to the Magnesium, forming a stable 6-membered chelate ring. This complex is too sterically crowded and electronically stable to accept a second formyl group.

Protocol & Stoichiometry
ComponentEquivalents (Eq.)Role
Substrate (Phenol) 1.0 Limiting Reagent
MgCl₂ (Anhydrous) 1.5 CRITICAL: Must be >1.0 to ensure full complexation.
Triethylamine (Et₃N) 3.75 Deprotonates phenol; solubilizes Mg species.
Paraformaldehyde (PFA) 2.0 - 3.0 Source of CH₂O. Excess is permitted (and required).

Step-by-Step Workflow:

  • Complexation: Dissolve Phenol (1.0 eq) in dry THF. Add MgCl₂ (1.5 eq) and Et₃N (3.75 eq). Stir for 15–30 min. The mixture will become a slurry/cloudy as the phenoxide-Mg complex forms.

  • Addition: Add Paraformaldehyde (2.0+ eq) in one portion.

  • Reflux: Heat to reflux (THF: ~66°C) for 2–4 hours.

  • Quench: Cool and add 5% HCl or H₂SO₄ to break the Mg-complex and release the aldehyde.

Visualizing the "Lock" Mechanism

Mg_Coordination Phenol Phenol Substrate Mg_Complex Mg-Phenoxide Complex (Activated) Phenol->Mg_Complex + MgCl2 / Et3N Transition Ortho-Transition State (Mg coordinates CH2O) Mg_Complex->Transition + Paraformaldehyde Product_Complex Salicylaldehyde-Mg Chelate (STABLE 'LOCK') Transition->Product_Complex Reflux Bis_Formyl Bis-Formyl Product (BLOCKED) Product_Complex->Bis_Formyl Sterically/Electronically Impossible Final Mono-Aldehyde Final Mono-Aldehyde Product_Complex->Final Mono-Aldehyde Acid Quench

Caption: The formation of the stable Mg-Chelate (Green) prevents the second addition, making the reaction self-limiting to mono-formylation.

Module 2: Legacy Methods (Duff & Reimer-Tiemann)

Method: Electrophilic Aromatic Substitution Best For: Low-cost, bulk synthesis where 40% yield is acceptable.

The Stoichiometry Trap

In these reactions, the mono-formyl product is often deactivated (electron-withdrawing aldehyde), which theoretically discourages di-formylation. However, electron-rich phenols (e.g., resorcinol, methoxy-phenols) remain reactive enough to attack a second electrophile if the stoichiometry is uncontrolled.

Troubleshooting Guide

Scenario A: The Duff Reaction (Hexamine/TFA)

  • Issue: Getting 2,6-diformyl products or polymeric resin.

  • Root Cause: Excess Hexamine (HMTA) acts as a cross-linker.

  • Correction:

    • Strict Ratio: Use 1.0 : 1.0 (Phenol : HMTA). Do not use excess HMTA "just to be safe."

    • Temperature: Keep below 70°C. Higher temps favor polymerization (resin formation).[1]

Scenario B: Reimer-Tiemann (CHCl₃/KOH)

  • Issue: Low yield mixed with tars and some bis-aldehyde.

  • Root Cause: Dichlorocarbene (:CCl₂) is highly reactive and indiscriminate.

  • Correction:

    • Standard Ratio: Phenol (1.0) : NaOH (4.0) : CHCl₃ (1.0 - 1.2).

    • The Fix: Do not add excess Chloroform. If the reaction stalls, it is likely due to base consumption, not lack of CHCl₃. Add small aliquots of fresh NaOH, not more organic phase.

Stoichiometric Limits & Comparison Table
FeatureMg-Mediated (Recommended)Duff ReactionReimer-Tiemann
Selectivity Exclusive Ortho-Mono Ortho (can bis-formylate)Ortho/Para Mix
Limiting Reagent PhenolHexamine (HMTA)Chloroform
Stoichiometry Sensitivity Low (Excess PFA is safe)High (Excess HMTA = Resin)High (Excess CHCl₃ = Tar)
Reaction Time 2–4 Hours1–12 Hours3–6 Hours
Typical Yield 80–95%20–50%20–40%
Frequently Asked Questions (FAQ)

Q1: I used the Mg-method (Method A) but got no reaction. The starting material is unchanged.

  • Diagnosis: Wet reagents.

  • Explanation: The Mg-mediated mechanism relies on forming a specific coordinate complex. If water is present, it solvates the Magnesium more strongly than the phenol, preventing the "activation" step.

  • Fix: Ensure MgCl₂ is anhydrous (dry in an oven or use fresh commercial anhydrous beads) and use dry THF.

Q2: In the Duff reaction, I see a "tar" at the bottom of the flask. Is this di-formylation?

  • Diagnosis: Polymerization (Bakelite-type formation).

  • Explanation: You likely used excess Hexamine or too high a temperature. The intermediate benzylamines cross-linked.

  • Fix: Reduce Hexamine to 0.95–1.0 eq. and lower the temperature by 10°C.

Q3: Can I use the Mg-method for para-formylation?

  • Answer: No.

  • Reason: The mechanism is strictly ortho-selective because the Magnesium must hold the formaldehyde oxygen and the phenoxide oxygen in close proximity (a cyclic transition state). It physically cannot reach the para position.

  • Alternative: For para-selectivity, use the Vilsmeier-Haack reaction (POCl₃/DMF), but be aware that Vilsmeier often fails on simple phenols (forming aryl formates) unless the ring is activated (e.g., resorcinol).

References
  • Hofsløkken, N. U., & Skattebøl, L. (1999).[2][3] Convenient Method for the ortho-Formylation of Phenols.[1][4][5][6][7][8] Acta Chemica Scandinavica, 53, 258–262.[2][3] (Verified Source for Mg-Protocol).

  • Hansen, T. V., & Skattebøl, L. (2005).[9] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[8] Organic Syntheses, 82, 64. (Detailed experimental procedure).

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction.[1][5][7][10][11] Chemical Reviews, 60(2), 169–184. (Classic review on R-T limitations).

  • Pugh, D. (2018). Modern Methods for the Formylation of Arenes. In Science of Synthesis. Thieme Chemistry. (General overview of Duff and Vilsmeier selectivity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Silico Analysis of Benzoate Derivatives as Potential Enzyme Inhibitors

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of the in si...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of the in silico performance of 4-Formyl-2-nitrophenyl 4-methoxybenzoate derivatives and related benzoate compounds, with a focus on their potential as enzyme inhibitors. Drawing from a synthesis of recent studies, we will explore their predicted binding affinities, pharmacokinetic properties, and the underlying computational workflows that enable these predictions. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead identification and optimization.

Introduction: The Therapeutic Potential of Substituted Benzoates

Substituted phenyl benzoates represent a versatile scaffold in medicinal chemistry, with derivatives showing promise against a range of biological targets. The ester linkage between two substituted aromatic rings allows for a high degree of synthetic modularity, enabling fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Modifications to the phenolic and benzoic acid precursors can significantly impact the biological activity of the resulting ester.

This guide will focus on derivatives emerging from precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-hydroxy-3-nitrobenzaldehyde, which introduce key functional groups influencing protein-ligand interactions. We will compare these to other benzoate derivatives and alternative scaffolds targeting similar enzymes, primarily cyclooxygenase (COX), a key player in inflammation and pain pathways.

Comparative In Silico Performance Analysis

The efficacy of a potential drug candidate is determined by a combination of its ability to bind to the biological target (pharmacodynamics) and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile (pharmacokinetics). Here, we compare the in silico predictions for several benzoate derivatives against the COX enzymes.

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "binding energy" or "docking score" is a key output, with lower (more negative) values indicating a more favorable interaction.

A study on vanillin derivatives identified 4-formyl-2-methoxyphenyl-4-chlorobenzoate as a potential anti-inflammatory agent by targeting the COX-2 enzyme (PDB ID: 6COX).[1][2][3] The docking results showed a significantly lower binding energy for this derivative compared to its parent compound, vanillin, suggesting that the structural modifications enhance its binding affinity.[1][2][3]

Similarly, a chemoinformatics approach targeting the COX-1 enzyme (PDB ID: 1CQE) found that 4-formyl-2-methoxyphenyl benzoate exhibited a lower binding energy than the commonly used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[4] This suggests that this vanillin derivative may have potential as an antithrombotic agent.[4]

To provide a broader context, a study on quinazolinone derivatives as selective COX-2 inhibitors reported binding energies for their compounds, with some exhibiting strong interactions with key residues in the active site.[5] These values serve as a useful benchmark for evaluating the potential of benzoate derivatives.

Table 1: Comparative Molecular Docking Scores Against COX Enzymes

CompoundTarget EnzymePDB IDPredicted Binding Energy (kcal/mol)Reference
4-Formyl-2-methoxyphenyl-4-chlorobenzoateCOX-26COX-8.18[1][2][3]
VanillinCOX-26COX-4.96[1][2][3]
4-Formyl-2-methoxyphenyl benzoateCOX-11CQE-7.70[4]
AspirinCOX-11CQE-4.70[4]
Benzylated Quinazolinone Derivative (Compound 2)COX-2--8.18[5]
Methoxy-substituted Quinazolinone (Compound 5)COX-2--8.52[5]

Note: Direct comparison of binding energies across different studies and software should be done with caution due to variations in methodologies and scoring functions.

ADMET Predictions: Assessing Drug-Likeness

An otherwise potent compound will fail in clinical trials if it has a poor pharmacokinetic profile. In silico ADMET prediction is a crucial step in early-stage drug discovery to filter out candidates with undesirable properties.

The study on 4-formyl-2-methoxyphenyl benzoate as a COX-1 inhibitor predicted good intestinal absorption and a non-hepatotoxic profile for the vanillin derivatives.[4] This suggests that these compounds have the potential to be orally bioavailable and possess a favorable safety profile.[4]

Similarly, a comprehensive in silico analysis of p-nitrophenyl hydrazones, another class of compounds with anti-inflammatory potential, demonstrated excellent pharmacokinetic profiles, passing various "drug-likeness" filters such as Lipinski's, Egan's, and Veber's rules.[6] These studies highlight the importance of early-stage ADMET assessment in prioritizing compounds for further development.

In Silico Methodologies: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, it is essential to follow a validated and well-documented computational workflow. Below are detailed protocols for molecular docking and ADMET prediction, based on the methodologies reported in the cited literature.

Protocol for Molecular Docking

This protocol outlines a typical molecular docking workflow using AutoDock, a widely used open-source docking software.[1][2]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For example, COX-2 (PDB ID: 6COX).[1][2]

    • Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software like PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand (e.g., 4-formyl-2-nitrophenyl 4-methoxybenzoate) using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and set the rotatable bonds for the ligand using AutoDock Tools.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define the active site of the protein by identifying the key amino acid residues involved in ligand binding. This can be based on the position of the co-crystallized ligand or from literature reports.

    • Define a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) are crucial for guiding the docking simulation.

  • Docking Simulation:

    • Use a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the defined grid box.

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the lowest binding energy.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.

    • Validate the docking protocol by re-docking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[1]

Protocol for In Silico ADMET Prediction

Several online platforms and software packages are available for predicting the ADMET properties of small molecules. The pkCSM online tool is one such example.[3]

  • Input Molecule Structure:

    • Provide the structure of the molecule of interest, typically in the SMILES (Simplified Molecular Input Line Entry System) format.

  • Select Properties for Prediction:

    • Choose the desired ADMET properties to predict, which may include:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate or inhibitor potential.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

  • Interpret the Results:

    • Analyze the predicted values for each property. The output will typically provide a numerical value and often a classification (e.g., "high" or "low" intestinal absorption).

    • Compare the predicted properties to established thresholds for drug-likeness to assess the potential of the compound as a drug candidate.

Visualizing In Silico Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

In_Silico_Workflow cluster_Target Target Identification cluster_Ligand Ligand Design & Preparation cluster_Docking Molecular Docking cluster_ADMET Pharmacokinetic Prediction Target Identify Biological Target (e.g., COX-2) Protein_Prep Prepare Protein Structure (PDB ID: 6COX) Target->Protein_Prep Ligand Design/Select Ligand (e.g., Benzoate Derivative) Ligand_Prep 3D Structure Generation & Energy Minimization Ligand->Ligand_Prep Docking Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking Grid Define Binding Site (Grid Box Generation) Protein_Prep->Grid Grid->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis ADMET In Silico ADMET Prediction (e.g., pkCSM) Analysis->ADMET Drug_Likeness Assess Drug-Likeness (Lipinski's Rules, etc.) ADMET->Drug_Likeness Lead_Optimization Lead_Optimization Drug_Likeness->Lead_Optimization Lead Optimization or Further Studies COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoate_Derivative Benzoate Derivative (Inhibitor) Benzoate_Derivative->COX_Enzyme

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of benzoate derivatives.

Conclusion and Future Directions

The in silico studies reviewed in this guide demonstrate the potential of 4-formyl-2-nitrophenyl 4-methoxybenzoate derivatives and related benzoate compounds as a promising scaffold for the development of novel enzyme inhibitors, particularly for the COX family of enzymes. The computational predictions of favorable binding energies and drug-like properties provide a strong rationale for their synthesis and subsequent in vitro and in vivo evaluation.

It is crucial to emphasize that in silico predictions are the first step in a long and complex drug discovery process. Experimental validation is essential to confirm the computational findings. Future work should focus on the synthesis of a focused library of these derivatives, followed by robust biological assays to determine their inhibitory potency and selectivity. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the stability of the protein-ligand complex and the dynamics of their interactions. By integrating computational and experimental approaches, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Ekowati, J., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 213-219. [Link] [1]2. Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o268. [Link] [7][8]3. Ekowati, J., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link] [2][3]4. Siswandono, S., et al. (2022). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. Journal of Public Health in Africa, 13(s1). [Link] [4]5. Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o522. [Link] [9]6. Abiola, O., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. ACS Omega, 7(51), 48227-48243. [Link] [6]7. Oktriawan, T., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science, 16(02), 136-148. [Link]

Sources

Comparative

alternative reagents for the synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

An In-Depth Technical Guide to Alternative Reagents for the Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Reagents for the Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate, a key intermediate in various research and development applications. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring each described method is a self-validating system grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this synthesis for efficiency, safety, and yield.

Introduction: The Significance of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

Substituted phenyl benzoates are crucial structural motifs in medicinal chemistry and materials science. The title compound, 4-Formyl-2-nitrophenyl 4-methoxybenzoate, incorporates several functional groups—an aldehyde, a nitro group, and an ester—making it a versatile building block. The aldehyde can be used in reductive aminations or Schiff base formations, the nitro group can be reduced to an amine for further derivatization, and the ester linkage provides a core structure. The synthesis of such a multi-functionalized molecule requires careful strategic planning to manage functional group compatibility and achieve high regioselectivity.

A common synthetic approach involves the esterification of a substituted phenol with a substituted benzoic acid derivative. In this case, the synthesis can be envisioned as the esterification of 4-hydroxy-3-nitrobenzaldehyde with 4-methoxybenzoyl chloride. However, the overall synthesis involves three critical transformations: esterification, nitration, and formylation. The order of these steps can be varied, and for each step, multiple reagents and conditions can be employed. This guide will dissect each of these key transformations, comparing the traditional methods with modern, often milder and more efficient, alternatives.

Synthetic Pathways Overview

The synthesis of the target molecule can be approached from different starting materials, dictating the sequence of formylation, nitration, and esterification reactions. Below is a diagram illustrating two plausible synthetic routes.

G cluster_0 Route A: Late-Stage Esterification cluster_1 Route B: Early-Stage Esterification A1 4-Hydroxybenzaldehyde A2 4-Hydroxy-3-nitrobenzaldehyde A1->A2 Nitration A3 4-Formyl-2-nitrophenyl 4-methoxybenzoate A2->A3 Esterification B1 4-Hydroxyphenyl 4-methoxybenzoate B2 4-Hydroxy-3-nitrophenyl 4-methoxybenzoate B1->B2 Nitration B3 4-Formyl-2-nitrophenyl 4-methoxybenzoate B2->B3 Formylation start Starting Materials start->A1 start->B1 Requires prior esterification step

Caption: Plausible synthetic routes to 4-Formyl-2-nitrophenyl 4-methoxybenzoate.

Route A, which involves the late-stage esterification of a commercially available or readily synthesized nitrated and formylated phenol, is often preferred for its convergence and the availability of the starting phenol. Syntheses of similar compounds have been reported starting from 4-hydroxy-3-nitrobenzaldehyde.[1][2][3] This guide will focus on comparing alternative reagents for each key transformation within this strategic framework.

Part 1: The Esterification Step - Forging the Core Linkage

The formation of the phenyl ester bond is the cornerstone of this synthesis. While seemingly straightforward, the choice of esterification method can significantly impact yield, purity, and reaction conditions, especially when dealing with electronically modified phenols.

Method 1: The Traditional Approach - Acyl Chloride with a Base

This classic method involves the reaction of a phenol with an acyl chloride in the presence of a base like pyridine or triethylamine. The base serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group, facilitated by the base, yields the ester.

Experimental Protocol (General):

  • Dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).[1]

  • Add a base such as pyridine (1.1 eq).[1][3]

  • Add 4-methoxybenzoyl chloride (1.05 eq) dropwise to the stirring solution.

  • The reaction can be run at room temperature or heated to reflux for several hours to ensure completion.[1]

  • Upon completion, the reaction is quenched, and the product is isolated via extraction and purified, often by recrystallization.

Alternative 1.1: Steglich Esterification

The Steglich esterification is a powerful alternative that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5]

Causality and Advantages: This method is exceptionally mild, often proceeding at room temperature, which is beneficial for sensitive substrates.[4] It avoids the need to prepare the acyl chloride from the corresponding carboxylic acid, allowing for a one-pot procedure. The use of greener solvents like acetonitrile has been demonstrated, reducing the environmental impact compared to traditional chlorinated solvents.[6][7]

Mechanism: The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate is converted to an even more reactive acyl-pyridinium species. The phenol then attacks this species, forming the ester and releasing the urea byproduct (dicyclohexylurea, DCU, if using DCC) and regenerating the DMAP catalyst.

G cluster_0 Steglich Esterification Workflow Carboxylic Acid\n(4-methoxybenzoic acid) Carboxylic Acid (4-methoxybenzoic acid) O-Acylisourea\nIntermediate O-Acylisourea Intermediate Carboxylic Acid\n(4-methoxybenzoic acid)->O-Acylisourea\nIntermediate + DCC Acyl-pyridinium\nIntermediate Acyl-pyridinium Intermediate O-Acylisourea\nIntermediate->Acyl-pyridinium\nIntermediate + DMAP Ester Product Ester Product Acyl-pyridinium\nIntermediate->Ester Product + Phenol (4-hydroxy-3-nitrobenzaldehyde) Purified Ester Purified Ester Ester Product->Purified Ester Removal of Urea Byproduct

Sources

Validation

The Subtle Dance of Molecules: A Comparative Analysis of Crystal Packing in Formyl Nitro Aryl Benzoates

For researchers, scientists, and drug development professionals, understanding the solid-state architecture of active pharmaceutical ingredients (APIs) is paramount. The precise arrangement of molecules in a crystal latt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state architecture of active pharmaceutical ingredients (APIs) is paramount. The precise arrangement of molecules in a crystal lattice, or crystal packing, profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide delves into a comparative analysis of the crystal packing of formyl nitro aryl benzoates, a class of compounds with relevance in medicinal chemistry, offering insights into the non-covalent interactions that govern their supramolecular assembly.

The seemingly minor variation of substituent groups on a core molecular structure can lead to dramatically different crystal packing motifs. This, in turn, can give rise to polymorphism, a phenomenon where a compound exists in multiple crystalline forms with distinct properties. For formyl nitro aryl benzoates, the interplay between the electron-withdrawing nitro group, the formyl group, and various substituents on the benzoate ring dictates the energetic landscape of the crystal, favoring certain packing arrangements over others. The primary forces at play in the crystal engineering of these compounds are weak C—H···O intermolecular interactions, which, despite their lower energy compared to classical hydrogen bonds, collectively provide the necessary stabilization for the crystal lattice.[1][2][3][4]

Comparative Crystallographic Data

To illustrate the influence of substituent effects on crystal packing, a selection of formyl nitro aryl benzoates with determined crystal structures are compared below. The data, sourced from published crystallographic studies, highlights key parameters that define the molecular conformation and the overall packing arrangement.

Compound NameChemical FormulaCrystal SystemSpace GroupDihedral Angle (rings)Key Intermolecular Interactions
4-Formyl-2-nitrophenyl benzoate C₁₄H₉NO₅MonoclinicP2₁/c46.37(8)°C—H···O interactions forming helical chains.[5][6]
4-Formyl-2-nitrophenyl 4-bromobenzoate C₁₄H₈BrNO₅MonoclinicP2₁/c62.90(7)°C—H···O interactions and Br···Br halogen bonding.[4]
4-Formyl-2-nitrophenyl 2-chlorobenzoate C₁₄H₈ClNO₅MonoclinicP2₁/n19.55(9)°Weak C—H···O hydrogen bonds forming C(7) chains.[3]
4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate C₁₄H₇ClN₂O₇MonoclinicP2₁/c84.60(9)° & 88.55(9)°C—H···O interactions generating R²₂(20) and R⁴₄(22) edge-fused rings.[2][7]
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate C₁₅H₁₀N₂O₇MonoclinicP2₁/n4.96(3)°C—H···O interactions forming one-dimensional helical chains.[1][8]

A critical observation from this data is the significant variation in the dihedral angle between the two aromatic rings across the different derivatives. This angle is a direct consequence of the steric and electronic effects of the substituents. For instance, the presence of a bulky methyl group in the ortho position of the benzoate ring in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate results in a nearly co-planar arrangement of the rings, with a dihedral angle of only 4.96(3)°.[1][8] In contrast, the introduction of a chloro and a nitro group in 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate leads to a highly twisted conformation, with the ester group being significantly rotated away from both aromatic rings.[2][7]

The Supramolecular Architecture: Visualizing Intermolecular Interactions

The crystal packing of these compounds is predominantly stabilized by a network of weak C—H···O interactions. In these interactions, a carbon-bound hydrogen atom acts as a donor to an oxygen atom of a neighboring molecule, which can be part of a nitro, formyl, or ester group. These interactions, though individually weak, are numerous and collectively guide the molecules into specific arrangements, such as chains or more complex ring motifs.

G cluster_0 Molecule A cluster_1 Molecule B A_C_H C-H B_O_N O=N⁺-O⁻ A_C_H->B_O_N C-H···O (nitro) B_C_O C=O (ester) A_C_H->B_C_O C-H···O (ester) A_O_N O=N⁺-O⁻ A_C_O C=O (formyl)

Caption: A generalized schematic of the key C—H···O intermolecular interactions that direct the crystal packing of formyl nitro aryl benzoates.

This diagram illustrates how a C-H group on one molecule can interact with oxygen atoms from nitro and ester groups on an adjacent molecule. The cumulative effect of these interactions leads to the formation of well-defined supramolecular synthons, which are the building blocks of the overall crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures and the analysis of their packing are achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise atomic coordinates, allowing for the detailed characterization of molecular geometry and intermolecular interactions.

Step-by-Step Methodology for SC-XRD Analysis:

  • Crystal Growth: High-quality single crystals of the formyl nitro aryl benzoate are grown, typically by slow evaporation of a suitable solvent. The choice of solvent can be critical and may influence the resulting polymorph.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Analysis of Crystal Packing: Specialized software is used to visualize the crystal structure and to identify and analyze the intermolecular interactions, such as hydrogen bonds and π-π stacking.

Conclusion

The comparative analysis of the crystal packing of formyl nitro aryl benzoates reveals the profound impact of substituent modifications on their solid-state architecture. The dominant role of weak C—H···O interactions in the absence of stronger hydrogen bond donors and acceptors highlights the subtlety and importance of these often-overlooked forces in crystal engineering. For professionals in drug development, a thorough understanding of these packing principles is crucial for controlling polymorphism and ensuring the desired physical properties of pharmaceutical solids. The insights gained from such comparative crystallographic studies are invaluable for the rational design of crystalline materials with tailored properties.

References

  • Moreno-Fuquen, R., Hernandez, G., & Kennedy, A. R. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o268. [Link]

  • Moreno-Fuquen, R., Portilla, J., & Gutiérrez, A. (2013). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o17. [Link]

  • Moreno-Fuquen, R., Hernandez, G., & Ellena, J. (2013). 4-Formyl-2-nitrophenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1354–o1355. [Link]

  • Moreno-Fuquen, R., Vallejo-Mora, M. R., & Ellena, J. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o940. [Link]

  • Moreno-Fuquen, R., Cobo, J., & Glidewell, C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806–o1807. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). CCDC. [Link]

  • Kuleshova, L. N., & Zorky, P. M. (1980). The role of weak intermolecular interactions in the formation of organic crystals. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113–2115.
  • Desiraju, G. R. (2002). Crystal engineering: The design of organic solids.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Formyl-2-nitrophenyl 4-methoxybenzoate

[1][2][3] Part 1: Executive Safety Snapshot Immediate Action Required: Treat 4-Formyl-2-nitrophenyl 4-methoxybenzoate as a Reactive "Active Ester" Intermediate .[1][2] Unlike stable organic solids, this compound is desig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat 4-Formyl-2-nitrophenyl 4-methoxybenzoate as a Reactive "Active Ester" Intermediate .[1][2] Unlike stable organic solids, this compound is designed to react with nucleophiles (amines, thiols).[1][2] Improper disposal into general waste streams containing amines can trigger uncontrolled exothermic reactions.[1][2]

Parameter Critical Specification
Primary Hazard Skin/Eye Irritant, Potential Sensitizer, Reactive (Acylating Agent)
Reactivity High toward amines, strong bases, and nucleophiles.[1][2]
PPE Requirements Nitrile gloves (double-gloving recommended), safety goggles, lab coat, fume hood.[1][2]
Waste Stream High BTU Organic Waste (Incineration).[2]
Incompatibility DO NOT MIX with amine-containing waste (e.g., Tris buffer, amino acids, ammonia).[1][2]
Part 2: Chemical Characterization & Hazard Analysis

To ensure safe disposal, we must understand the causality of the hazard.[1] This compound is not merely "organic waste"; it is a chemical tool with specific reactive properties.[1][2]

1. The "Active Ester" Mechanism

This molecule is an ester of 4-methoxybenzoic acid and 4-formyl-2-nitrophenol .[1][2] The electron-withdrawing nitro group on the phenol ring makes the carbonyl carbon highly electrophilic.[1][2]

  • The Risk: In a waste container, if this compound meets free amines (common in biological buffers or peptide synthesis waste), it will spontaneously react to form an amide and release 4-formyl-2-nitrophenol .[1][2]

  • The Consequence: This reaction releases heat (exothermic) and generates a toxic, staining nitrophenol byproduct.[1][2]

2. Hydrolysis Products

Upon contact with water or bases, the compound degrades into:

  • 4-Methoxybenzoic Acid (Anisic Acid): Generally low toxicity, irritant.[1][2]

  • 4-Formyl-2-nitrophenol: A nitro-substituted aromatic aldehyde.[1][2]

    • Hazard:[1][3][4][5][6][7] Nitro compounds are often toxic and environmental pollutants.[1][2] Aldehydes are sensitizers.[1][2]

    • Visual Indicator: Degraded waste will turn distinct yellow/orange due to the nitrophenol chromophore.[1][2]

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid

Use this protocol for expired shelf stock or surplus solid reagent.[1]

  • Segregation: Do not combine with general trash or biohazard waste.[1][2]

  • Container: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Formyl-2-nitrophenyl 4-methoxybenzoate, 98%"[1][2]

    • Hazard Checkboxes: Irritant, Toxic.[1][2][3][4][5][6]

    • Special Note: Write "NO FREE AMINES" on the label.[1]

  • Disposal Path: Submit for Chemical Incineration .

Scenario B: Disposal of Reaction Solutions

Use this protocol for reaction mixtures (e.g., DMF, DCM, or DMSO solutions).

  • Quenching (Optional but Recommended):

    • If the solution is reactive, quench by adding a dilute acid (e.g., 1M HCl) to protonate any potential leaving groups, or simply dilute with a non-nucleophilic solvent (Ethyl Acetate).[2]

    • Avoid: Do not quench with strong bases (NaOH) or amines, as this accelerates the release of the toxic nitrophenol.[2]

  • Solvent Compatibility:

    • Compatible Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.[2]

    • Incompatible Solvents: Methanol/Ethanol (slow transesterification risk over long storage), Water (hydrolysis), Pyridine/Triethylamine (immediate reaction).[2]

  • Waste Container:

    • Pour into "Halogenated Organic Waste" (if DCM is used) or "Non-Halogenated Organic Waste" .[2]

    • CRITICAL: Ensure the carboy does not contain aliphatic amines (e.g., waste from peptide coupling deprotection steps).[1][2]

Part 4: Visualized Decision Workflows
Figure 1: Disposal Decision Matrix

This logic gate ensures the material is routed to the correct waste stream based on its physical state and purity.[1]

DisposalMatrix Start Waste: 4-Formyl-2-nitrophenyl 4-methoxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidBag Double Bag or Dedicated Jar Solid->SolidBag SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid' 'No Amines' SolidBag->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate Halogenated DCM / Chloroform SolventCheck->Halogenated NonHalogenated DMF / DMSO / EtOAc SolventCheck->NonHalogenated SegregationCheck CRITICAL CHECK: Does waste container contain AMINES? Halogenated->SegregationCheck NonHalogenated->SegregationCheck YesAmines STOP: Do Not Mix (Exothermic Risk) SegregationCheck->YesAmines Yes NoAmines Safe to Combine SegregationCheck->NoAmines No NoAmines->Incinerate Combine & Label

Caption: Decision tree for segregating active ester waste to prevent incompatible mixing.

Figure 2: The "Active Ester" Reactivity Hazard

Understanding the chemical mechanism of the hazard.[1]

Reactivity Compound 4-Formyl-2-nitrophenyl 4-methoxybenzoate Reaction Uncontrolled Acylation Reaction Compound->Reaction Amine Free Amines (e.g., Waste Buffer) Amine->Reaction Heat Heat Generation (Exothermic) Reaction->Heat Byproduct Toxic Byproduct: 4-Formyl-2-nitrophenol Reaction->Byproduct

Caption: Mechanism of hazard when active esters are improperly mixed with amine waste.[1][2]

Part 5: Spill Response Protocol

In the event of a benchtop spill:

  • Evacuate & Ventilate: If a large amount of powder is airborne, evacuate the immediate area.[1][2]

  • PPE Upgrade: Wear double nitrile gloves .

  • Containment:

    • Solid Spill: Do not sweep dry dust (aerosol risk).[1][2] Cover with a wet paper towel (water/detergent) to dampen, then scoop into a bag.[1][2]

    • Liquid Spill: Absorb with vermiculite or sand .[1]

    • Contraindication: Do not use "Spill-X-A" or amine-based neutralizers.[1][2]

  • Decontamination: Scrub the surface with 10% ethanol followed by soap and water.[1][2] The surface may turn yellow (nitrophenol release); continue cleaning until the color is removed.[2]

Part 6: Regulatory & Compliance Reference
  • RCRA Classification (USA): While not explicitly P- or U-listed, this waste is characteristic of Reactivity (D003) if mixed with incompatible streams, and Toxicity .[1][2]

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[2]

References
  • PubChem. "4-Nitrophenyl 4-methoxybenzoate (Analogous Structure Hazard Data)." National Library of Medicine.[1][2] Accessed October 26, 2025.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Nitrophenyl Esters."[1][2] United States Department of Labor.[1][2] [Link][2]

  • ResearchGate. "Hydrolysis kinetics of p-nitrophenyl esters." Accessed October 26, 2025.[1][2] [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

Welcome to your essential guide for the safe handling, use, and disposal of 4-Formyl-2-nitrophenyl 4-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals, providing i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 4-Formyl-2-nitrophenyl 4-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and the integrity of your research. We move beyond mere procedural steps to explain the why behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Analysis: Understanding the Risks

The molecular structure of 4-Formyl-2-nitrophenyl 4-methoxybenzoate suggests several potential hazards that must be managed through appropriate personal protective equipment (PPE) and handling procedures.

  • Aromatic Nitro Compounds: These compounds can be toxic and are often readily absorbed through the skin. Some are skin and eye irritants.[1]

  • Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also act as sensitizers, causing allergic reactions upon repeated exposure.[1]

  • Esters: While many esters have low toxicity, they can be irritants, and some may be flammable.[2]

  • Solid/Powdered Form: As a solid, this compound may be a dust explosion hazard if dispersed in the air in sufficient concentrations and exposed to an ignition source. Inhalation of the dust can also lead to respiratory irritation.

Based on this analysis, it is prudent to treat 4-Formyl-2-nitrophenyl 4-methoxybenzoate as a hazardous substance, with the potential to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 4-Formyl-2-nitrophenyl 4-methoxybenzoate. The minimum required PPE includes:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile)Protects against skin contact and absorption. Butyl rubber gloves are particularly effective against esters and nitro-compounds.[1] Nitrile gloves offer good general resistance.[3]
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes of solutions containing the compound.[4]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[3][4]
Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved respiratorRequired if working outside of a fume hood where dust may be generated.[6]
Glove Selection and Use:

It is crucial to select the correct type of glove and to use it properly. Always inspect gloves for any signs of damage before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly after removing gloves.[5][7]

Safe Handling and Operational Plan

A systematic approach to handling 4-Formyl-2-nitrophenyl 4-methoxybenzoate will minimize exposure and ensure a safe working environment.

Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous hazard information) B Don appropriate PPE A->B C Prepare work area in a designated fume hood B->C D Weigh the solid compound carefully to minimize dust C->D E Handle solutions containing the compound with care D->E F Decontaminate work surfaces E->F G Dispose of waste in labeled hazardous waste containers F->G H Doff PPE correctly G->H I Wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of 4-Formyl-2-nitrophenyl 4-methoxybenzoate.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, thoroughly review this guide and any other available safety information.[8]

    • Ensure that a properly functioning chemical fume hood is available.[8]

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as outlined in the table above.[5]

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[8]

    • When weighing the solid, do so carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Avoid direct contact with the solid and its solutions.[2]

    • Keep containers of the chemical closed when not in use.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[9] If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

    • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, or if a solution is spilled, absorb with an inert material and place in a sealed container for disposal. Evacuate the area and seek assistance from trained emergency personnel.

Disposal Plan

Proper disposal of 4-Formyl-2-nitrophenyl 4-methoxybenzoate and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Chemical: Unused or waste 4-Formyl-2-nitrophenyl 4-methoxybenzoate should be collected in a clearly labeled hazardous waste container.[8]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should also be disposed of as hazardous waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[8] All chemical waste must be disposed of through your institution's environmental health and safety office.

Conclusion: Fostering a Culture of Safety

The safe handling of 4-Formyl-2-nitrophenyl 4-methoxybenzoate is not merely about following a set of rules but about understanding the principles behind them. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals if you have any questions or concerns.

References

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  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]

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  • 4-Formyl-2-methoxyphenyl benzoate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Chemical Resistant Gloves and Clothing. (n.d.). Creative Safety Supply. Retrieved February 20, 2026, from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]

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